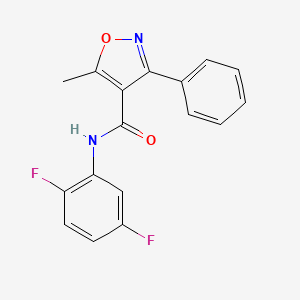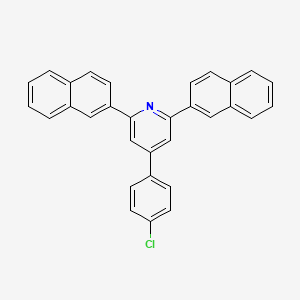
3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound with the molecular formula C22H24N2O. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core substituted with a methyl group at the 3-position, a pentyl group at the nitrogen atom, and a phenyl group at the 2-position, along with a carboxamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate ketone under acidic conditions to form the quinoline core. The subsequent functionalization steps include:
N-alkylation: Introduction of the pentyl group at the nitrogen atom using pentyl bromide and a base like potassium carbonate.
Phenylation: Introduction of the phenyl group at the 2-position using phenylboronic acid and a palladium catalyst.
Carboxamide formation: Introduction of the carboxamide group at the 4-position using a carboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5- and 8-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Scientific Research Applications
3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.
Mechanism of Action
The mechanism of action of 3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Known for its antimicrobial properties.
4-phenylquinoline: Studied for its anticancer activity.
N-pentylquinoline: Investigated for its anti-inflammatory effects.
Uniqueness
3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide stands out due to its unique combination of substituents, which confer a distinct set of biological activities. The presence of the carboxamide group at the 4-position enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. The pentyl group at the nitrogen atom improves its lipophilicity, facilitating its cellular uptake and distribution.
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-methyl-N-pentyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-3-4-10-15-23-22(25)20-16(2)21(17-11-6-5-7-12-17)24-19-14-9-8-13-18(19)20/h5-9,11-14H,3-4,10,15H2,1-2H3,(H,23,25) |
InChI Key |
QKQADKAOWIAFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-acetyl-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11117941.png)

methanone](/img/structure/B11117949.png)
![3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide](/img/structure/B11117957.png)
![4-nitro-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide](/img/structure/B11117966.png)
![N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11117967.png)
![4-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117972.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11117973.png)


![5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B11117983.png)
![7-[(4-chlorophenyl)methyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11117999.png)
![2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B11118000.png)
![1-(4-fluorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11118008.png)
